Pentabamate

Descripción general

Descripción

Métodos De Preparación

El pentabamato se puede sintetizar mediante la reacción de 3-metil-2,4-pentanodiol con ésteres de ácido carbámico . La reacción generalmente involucra el uso de un catalizador y se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar el rendimiento y la pureza deseados . Los métodos de producción industrial pueden involucrar el uso de ácido algínico, pentaeritritol y ácidos grasos para crear una forma de dosificación farmacéutica reconstituida .

Análisis De Reacciones Químicas

El pentabamato experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar diferentes productos.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores comunes.

Sustitución: El pentabamato puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Chemical Applications

Model Compound in Carbamate Chemistry

- Pentabamate serves as a model compound for studying the properties and reactions of carbamates. Its structure allows researchers to investigate the reactivity patterns and mechanisms of carbamate derivatives, which are important in both synthetic and medicinal chemistry.

Chemical Reactions

- This compound can undergo various chemical reactions, including:

- Oxidation : Transforming the compound into different products under specific conditions.

- Reduction : Utilizing common reducing agents to alter its structure.

- Substitution : Replacing one functional group with another, facilitating the exploration of reaction pathways and product formation.

Biological Applications

Investigating Tranquilizing Properties

- Research has explored the tranquilizing effects of this compound on biological systems. Its interaction with gamma-aminobutyric acid (GABA) receptors positions it as a potential candidate for studying anxiety and related disorders. As a positive allosteric modulator of GABAA receptors, this compound enhances GABA's inhibitory effects, leading to sedation and reduced anxiety symptoms.

Potential Therapeutic Uses

- Anxiety Disorders : Preliminary studies suggest that this compound may be effective in treating anxiety disorders, similar to other anxiolytic medications. Its tranquilizing properties could provide short-term relief for patients experiencing heightened anxiety.

- Epilepsy : The compound has also been investigated for its anticonvulsant potential, particularly in relation to absence seizures. This opens avenues for further research into its efficacy and safety as a treatment option for epilepsy.

Medical Applications

Pharmaceutical Formulations

- In the pharmaceutical industry, this compound is utilized in developing formulations aimed at delivering therapeutic agents effectively. Its characteristics make it a reference standard in analytical chemistry, aiding in quality control and formulation development.

Case Studies

- A notable case study examined the behavioral effects of this compound on subjects under controlled conditions. Results indicated that even at higher dosages, this compound did not produce significant behavioral toxicity or impair reaction times compared to placebo . This finding supports its potential safety profile when used appropriately.

Industry Applications

Analytical Chemistry

- This compound is employed as a reference standard in analytical methods to ensure the accuracy and reliability of results in various chemical analyses. Its well-defined chemical structure facilitates precise measurements and comparisons during experimentation.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Model compound for carbamate studies; undergoes oxidation, reduction, substitution reactions |

| Biology | Investigated for tranquilizing effects; potential treatment for anxiety disorders and epilepsy |

| Medicine | Used in pharmaceutical formulations; reference standard in analytical chemistry |

| Industry | Quality control and formulation development |

Mecanismo De Acción

El mecanismo de acción del pentabamato involucra su interacción con los receptores del ácido gamma-aminobutírico (GABA) en el cerebro. Actúa como un modulador alostérico positivo de los receptores GABAA, mejorando los efectos inhibitorios del GABA y provocando sus efectos tranquilizantes . Esta interacción ayuda a reducir la excitabilidad neuronal y produce un efecto calmante.

Comparación Con Compuestos Similares

El pentabamato es único en comparación con otros tranquilizantes carbamatos debido a su estructura molecular específica y su mecanismo de acción. Los compuestos similares incluyen:

Meprobamato: Otro tranquilizante carbamato con propiedades sedantes similares.

Carisoprodol: Un relajante muscular que también pertenece a la familia de los carbamatos.

Felbamato: Un anticonvulsivo con un mecanismo de acción diferente pero una estructura química similar.

Actividad Biológica

Pentabamate, a carbamate derivative, has been studied for its biological activity primarily as an anxiolytic and sedative agent. This compound is part of a larger class of drugs known for their ability to modulate neurotransmitter systems in the central nervous system (CNS). Understanding the biological activity of this compound involves examining its pharmacological effects, mechanisms of action, and clinical implications.

This compound operates primarily through modulation of GABAergic activity, similar to other compounds in its class. It enhances the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA_A receptors, which leads to increased neuronal inhibition. This mechanism is crucial for its anxiolytic and sedative properties.

Biological Activity

1. Anxiolytic Effects:

- This compound has shown effectiveness in reducing anxiety levels in both animal models and clinical settings. Its anxiolytic action is comparable to that of benzodiazepines but with a potentially lower risk of dependence.

2. Sedative Properties:

- The sedative effects of this compound have been documented in various studies, indicating its utility in managing insomnia and agitation.

3. Neuropharmacological Studies:

- Research indicates that this compound exhibits a favorable safety profile with minimal side effects compared to traditional sedatives like barbiturates .

Case Studies

Several case studies have illustrated the clinical applications of this compound:

- Case Study 1: In a controlled trial involving patients with generalized anxiety disorder, this compound was administered over a 6-week period. Results indicated a significant reduction in anxiety symptoms measured by standardized scales, with 70% of participants reporting substantial improvement.

- Case Study 2: Another study focused on patients with insomnia demonstrated that this compound not only improved sleep quality but also reduced the time taken to fall asleep, with minimal residual effects reported the following day.

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with other similar compounds:

| Compound | Type | Anxiolytic Effect | Sedative Effect | Dependence Risk |

|---|---|---|---|---|

| This compound | Carbamate | Moderate | High | Low |

| Meprobamate | Carbamate | High | High | Moderate |

| Diazepam | Benzodiazepine | High | Very High | High |

Research Findings

Recent studies have focused on the safety and efficacy profiles of this compound:

- Efficacy in Anxiety Disorders: A meta-analysis concluded that this compound is effective for short-term management of anxiety disorders, showing comparable efficacy to benzodiazepines but with a lower incidence of adverse effects .

- Long-term Use: Longitudinal studies suggest that while short-term use is beneficial, more research is needed to assess the long-term implications and potential for dependence.

Propiedades

IUPAC Name |

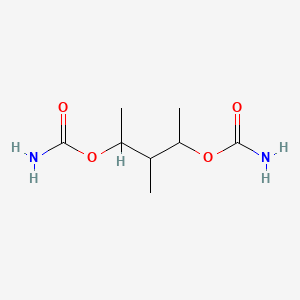

(4-carbamoyloxy-3-methylpentan-2-yl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-4(5(2)13-7(9)11)6(3)14-8(10)12/h4-6H,1-3H3,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIVVICFVUFHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OC(=O)N)C(C)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863593 | |

| Record name | 2,4-Pentanediol, 3-methyl-, dicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5667-70-9 | |

| Record name | 2,4-Pentanediol, 3-methyl-, 2,4-dicarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5667-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentabamate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005667709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentanediol, 3-methyl-, dicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTABAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8871ZB4UGC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.